

# Application Notes and Protocols for the Conjugation of Ozogamicin to Monoclonal Antibodies

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## Compound of Interest

Compound Name: Ozogamicin

Cat. No.: B1678132

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## Introduction

**Ozogamicin**, a derivative of the potent enediyne antibiotic calicheamicin, is a widely utilized cytotoxic payload in the development of Antibody-Drug Conjugates (ADCs). Its mechanism of action involves the induction of double-strand DNA breaks, leading to apoptotic cell death in target cancer cells.[1][2] The targeted delivery of **ozogamicin** via a monoclonal antibody (mAb) enhances its therapeutic index by minimizing systemic toxicity.

This document provides detailed protocols for the conjugation of an **ozogamicin** derivative, N-acetyl- $\gamma$ -calicheamicin dimethyl hydrazide (DMH), to monoclonal antibodies using the acid-labile 4-(4-acetylphenoxy)butanoic acid (AcBut) linker. This linker is designed to be stable at physiological pH but releases the active payload in the acidic environment of the lysosome following internalization of the ADC by the target cell.[3][4] Also included are protocols for the purification and characterization of the resulting ADC.

## Data Presentation: Quantitative Analysis of Ozogamicin-ADC Conjugation

The following table summarizes representative quantitative data obtained from the characterization of a monoclonal antibody conjugated to N-acetyl- $\gamma$ -calicheamicin DMH via the

AcBut linker.

Parameter	Method	Result
Drug-to-Antibody Ratio (DAR)	UV-Vis Spectroscopy	3.5
ADC Species Distribution		
Unconjugated mAb (DAR 0)	HIC Peak Area %	15%
DAR 2	HIC Peak Area %	30%
DAR 4	HIC Peak Area %	40%
DAR 6	HIC Peak Area %	10%
High DAR Species (DAR >6)	HIC Peak Area %	5%
Monomeric Purity	Size Exclusion Chromatography (SEC)	>95%
Binding Affinity (to target antigen)	ELISA / SPR	Comparable to unconjugated mAb

## Experimental Protocols

### Protocol 1: Conjugation of N-acetyl- $\gamma$ -calicheamicin DMH to a Monoclonal Antibody

This protocol describes the conjugation of the N-succinimidyl ester of the AcBut linker-payload to the lysine residues of a monoclonal antibody.

#### Materials:

- Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
- N-acetyl- $\gamma$ -calicheamicin DMH-AcBut-NHS ester
- Anhydrous dimethyl sulfoxide (DMSO)
- Conjugation buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4)

- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting columns (e.g., PD-10)

**Procedure:**

- Antibody Preparation:
  - Buffer exchange the mAb into the conjugation buffer to a final concentration of 5-10 mg/mL.
  - Ensure the buffer is free of primary amines (e.g., Tris) that could compete with the reaction.
- Linker-Payload Preparation:
  - Just prior to use, dissolve the N-acetyl- $\gamma$ -calicheamicin DMH-AcBut-NHS ester in anhydrous DMSO to a concentration of 10 mM.
- Conjugation Reaction:
  - Add the dissolved linker-payload to the antibody solution at a molar ratio of 5-10 fold excess of the linker-payload to the mAb. The optimal ratio should be determined empirically for each mAb.
  - Gently mix the reaction and incubate at room temperature for 1-2 hours.
- Quenching the Reaction:
  - Add the quenching solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS ester.
  - Incubate for 30 minutes at room temperature.
- Purification of the ADC:
  - Remove unconjugated linker-payload and other small molecules by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

## Protocol 2: Purification of Ozogamicin-ADC by Hydrophobic Interaction Chromatography (HIC)

HIC is used to separate ADC species with different drug-to-antibody ratios based on their hydrophobicity.

### Materials:

- HIC column (e.g., Butyl or Phenyl)
- Mobile Phase A: 2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
- Mobile Phase B: 50 mM sodium phosphate, pH 7.0
- HPLC system

### Procedure:

- Sample Preparation:
  - Dilute the purified ADC sample with Mobile Phase A to a final ammonium sulfate concentration of approximately 1 M.
- Chromatography:
  - Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 50% A, 50% B).
  - Inject the prepared ADC sample onto the column.
  - Elute the bound ADC species using a linear gradient from high salt (e.g., 50% A) to low salt (100% B) over a suitable time frame (e.g., 30 minutes).
  - Monitor the elution profile at 280 nm. Different peaks will correspond to ADC species with different DARs (unconjugated mAb elutes first, followed by species with increasing DAR).

## Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

This method provides an average DAR for the bulk ADC population.

#### Materials:

- Purified **Ozogamicin**-ADC
- UV-Vis spectrophotometer
- Quartz cuvettes

#### Procedure:

- Measure Absorbance:
  - Measure the absorbance of the ADC solution at 280 nm and at the wavelength of maximum absorbance for the **ozogamicin** payload (e.g., 334 nm for calicheamicin).
- Calculations:
  - Use the Beer-Lambert law and the known extinction coefficients of the antibody and the drug at both wavelengths to calculate the concentrations of the antibody and the drug.
  - The DAR is then calculated as the molar ratio of the drug to the antibody.

Equation for Antibody Concentration:  $CAb = (A_{280} - (ADrug\lambda_{max} * R)) / \epsilon_{Ab,280}$

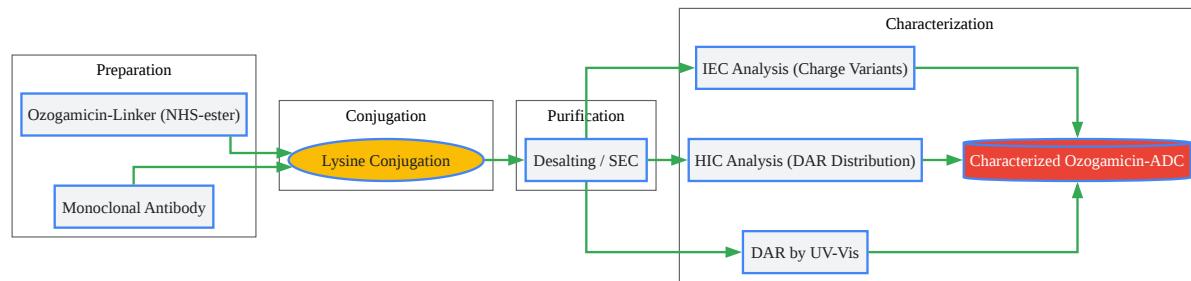
Equation for Drug Concentration:  $CDrug = ADrug\lambda_{max} / \epsilon_{Drug,\lambda_{max}}$

Equation for DAR:  $DAR = CDrug / CAb$

#### Where:

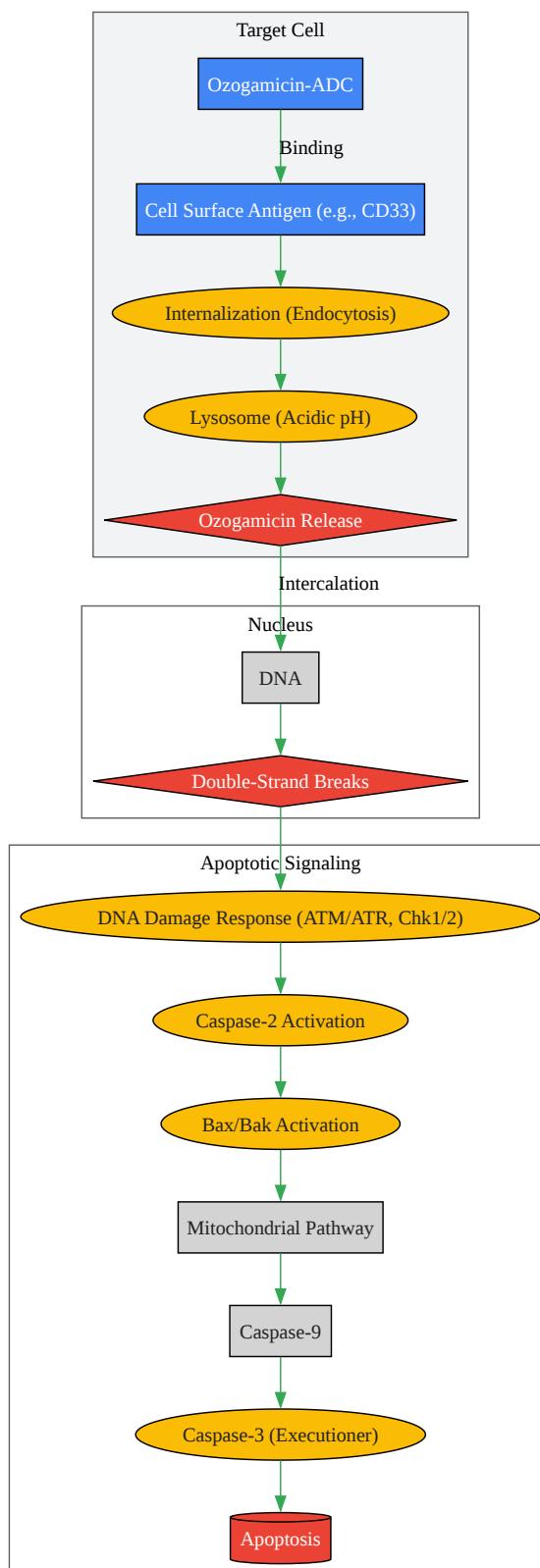
- $A_{280}$  and  $ADrug\lambda_{max}$  are the absorbances of the ADC at 280 nm and the drug's  $\lambda_{max}$ .
- $\epsilon_{Ab,280}$  is the extinction coefficient of the antibody at 280 nm.
- $\epsilon_{Drug,\lambda_{max}}$  is the extinction coefficient of the drug at its  $\lambda_{max}$ .
- $R$  is the correction factor for the drug's absorbance at 280 nm ( $ADrug,280 / ADrug,\lambda_{max}$ ).

## Visualizations



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Caption: Experimental workflow for **ozogamicin**-ADC conjugation.



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Caption: **Ozogamicin**-induced apoptotic signaling pathway.

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